9-Hydroxyparthenolide is a bioactive compound derived from parthenolide, a sesquiterpene lactone known for its antitumor properties. Parthenolide is primarily obtained from the plant Tanacetum parthenium (feverfew) and has garnered attention in cancer research due to its ability to induce apoptosis in cancer cells and inhibit inflammatory pathways. The hydroxylation at the C9 position enhances the pharmacological profile of parthenolide, making 9-hydroxyparthenolide a subject of interest for further scientific exploration.
The primary source of 9-hydroxyparthenolide is the natural compound parthenolide, which is extracted from Tanacetum parthenium. This plant has been used in traditional medicine for various ailments, and its extracts have been studied for their therapeutic potential against cancer and inflammation. Additionally, 9-hydroxyparthenolide can be synthesized through various chemical and enzymatic methods, which allow for modifications that enhance its biological activity.
9-Hydroxyparthenolide belongs to the class of compounds known as sesquiterpene lactones. These compounds are characterized by their unique bicyclic structures and are often noted for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The synthesis of 9-hydroxyparthenolide can be achieved through several methods, including:
The chemoenzymatic approach typically involves:
The molecular structure of 9-hydroxyparthenolide features a bicyclic core typical of sesquiterpene lactones. The hydroxyl group is located at the C9 position, which significantly influences its biological activity.
9-Hydroxyparthenolide can undergo various chemical reactions that enhance its biological properties:
Reactions are typically monitored using chromatographic techniques to assess product formation and purity. The efficiency of these reactions can be influenced by reaction conditions such as solvent choice, temperature, and catalyst presence.
The mechanism of action of 9-hydroxyparthenolide involves several pathways:
Research indicates that 9-hydroxyparthenolide exhibits significant cytotoxicity against various cancer cell lines with half-maximal inhibitory concentration (IC50) values ranging from low micromolar concentrations .
Parthenolide, a germacranolide-type sesquiterpene lactone (SL), is the primary bioactive compound in Tanacetum parthenium (feverfew). It is characterized by an α-methylene-γ-lactone moiety and a 5-7 fused ring system with an epoxide group, which confer significant electrophilic properties [1] [2]. Hydroxylation at the C9 position yields 9-Hydroxyparthenolide (chemical name: 1,10-Epoxy-9-hydroxy-4-farnesen-6,12-olide), a derivative with enhanced bioactivity and altered physicochemical properties. This modification exemplifies strategic late-stage functionalization of natural product scaffolds, expanding their therapeutic potential [3] [6].
Sesquiterpene lactones (SLs) are 15-carbon terpenoids featuring a lactone ring. Over 6,000 SLs are categorized into five major skeletal classes based on carbocyclic frameworks:
Table 1: Structural Classification of Key Sesquiterpene Lactones
Class | Core Structure | Characteristic Features | Example Compounds |
---|---|---|---|
Germacranolides | Germacrane | 10-membered ring, Δ¹⁽¹⁰⁾,Δ⁴ double bonds | Parthenolide, Costunolide |
Guaianolides | Guaiane | 5-7 fused rings, Δ⁴⁽⁵⁾,Δ¹⁰⁽¹⁴⁾ bonds | Artemorin, Ziniolide |
Eudesmanolides | Eudesmane | 6-6 fused rings (trans-decalin) | Santamarin, β-Cyclocostunolide |
Pseudoguaianolides | Pseudoguaiane | 5-7 fused rings with methyl migration | Aguerin B, Linichlorin B |
Heliangolides | Heliangane | 10-membered ring lactonized at C6-C1 | Not reported in feverfew |
9-Hydroxyparthenolide belongs to the germacranolide subclass. Its structure retains the germacrane backbone with a 10-membered ring and the characteristic α-methylene-γ-lactone (C13 position). The C9 hydroxyl group introduces a chiral center, with naturally occurring forms exhibiting the S-configuration [1] [4] [10]. This stereochemistry is critical for target interactions, as confirmed by nuclear Overhauser effect (NOE) spectroscopy showing spatial proximity between H9 and H1 protons [3].
Parthenolide biosynthesis occurs primarily in glandular trichomes of feverfew. The pathway involves cytosolic and endoplasmic reticulum (ER)-associated enzymes:
Subcellular Transport: Non-specific lipid transfer proteins (nsLTPs) facilitate extracellular accumulation. TpLTP1 and TpLTP2 transport costunolide, while TpLTP3 (GPI-anchored) specifically traffics parthenolide to the subcuticular space [7].
Table 2: Key Enzymes in Parthenolide Biosynthesis
Enzyme | Gene | Function | Subcellular Localization |
---|---|---|---|
Germacrene A synthase | TpGAS | Cyclizes FPP to germacrene A | Cytosol |
Germacrene A oxidase | TpGAO | Hydroxylates germacrene A | ER membrane |
Costunolide synthase | TpCOS | Lactonizes germacra-1,4,11-trien-12-oic acid | Cytosol |
Parthenolide synthase | TpPTS | Epoxidizes C1–C10 and hydroxylates C9 | ER membrane |
Figure 1: Biosynthetic Pathway FlowchartFPP → (TpGAS) → Germacrene A → (TpGAO) → Germacra-1(10),4,11(13)-trien-12-oic acid → (TpCOS) → Costunolide → (TpPTS) → Parthenolide
Hydroxylation at C9 or C14 alters parthenolide’s reactivity and bioactivity. Unlike C13 modifications (which impair α-methylene-γ-lactone reactivity), C9 functionalization preserves electrophilicity while improving target specificity:
Table 3: Biological Activity of Select Parthenolide Analogs
Compound | Cytotoxicity (LC₅₀, μM) | Primary Targets | Bioactivity Enhancement vs. Parthenolide |
---|---|---|---|
Parthenolide | 3.2 (Jurkat) | NF-κB, STAT3, ROS | Baseline |
9(S)-Hydroxyparthenolide | 1.7 (Jurkat) | Glutathione, p53 | 1.9-fold ↑ |
9-N-Phenylcarbamate | 0.6 (SK-N-MC) | Microtubule assembly | 5.3-fold ↑ |
14-Acetate | 1.8 (Jeko-1) | Bcl-2, Caspase-3 | 2.2-fold ↑ |
Figure 2: Impact of C9 Hydroxylation on Molecular Targets[ROS Accumulation] → Mitochondrial depolarization → Caspase activation[E-cadherin Upregulation] → EMT inhibition → Metastasis suppression[VEGF Downregulation] → Endothelial apoptosis → Angiogenesis blockade
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7